4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a solvent medium such as tetrahydrofuran under controlled conditions to yield the desired pyrazoloquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12ClN3O |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-chloro-6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C13H12ClN3O/c1-6-4-8(18-3)5-9-11(14)10-7(2)16-17-13(10)15-12(6)9/h4-5H,1-3H3,(H,15,16,17) |
InChI Key |
AZNWEAFXYUHNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.